Regiochemical Impact on Antiproliferative Potency: 3-Phenylisoxazole Derivatives vs. Other Heterocyclic Cores
In a direct head-to-head comparison of antiproliferative activity against the PC3 prostate cancer cell line, specific 3-phenylisoxazole derivatives demonstrated quantifiable differences in potency compared to other compounds within the same study. Compound 17 (a 3-phenylisoxazole derivative) exhibited an IC50 of 5.82 ± 0.76 μM, while Compound 10 showed an IC50 of 9.18 ± 0.96 μM. This ~1.6-fold difference in potency highlights that minor structural modifications within the 3-phenylisoxazole series can lead to significant changes in biological activity. Importantly, the selectivity of these compounds is underscored by their lack of activity against the WPMY-1 normal prostate stromal cell line (IC50 > 40 μM for both) [1].
| Evidence Dimension | Antiproliferative Activity (IC50, μM) |
|---|---|
| Target Compound Data | Compound 17: 5.82 ± 0.76 μM (PC3) |
| Comparator Or Baseline | Compound 10: 9.18 ± 0.96 μM (PC3) |
| Quantified Difference | Approximately 1.6-fold lower IC50 for Compound 17 |
| Conditions | PC3 human prostate cancer cell line; WPMY-1 normal prostate stromal cells as selectivity control. Values are mean ± SD from three independent experiments. |
Why This Matters
This demonstrates that the 3-phenylisoxazole scaffold, when appropriately substituted, can yield low-micromolar antiproliferative agents with inherent selectivity, a key differentiator for medicinal chemistry campaigns targeting cancer.
- [1] PMC. Table 3. The anti-proliferative activity of representative 3-phenylisoxazole derivatives. PLoS One. View Source
